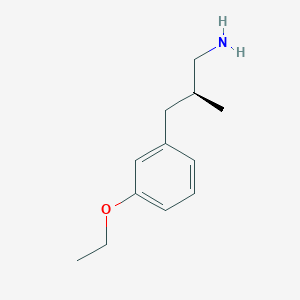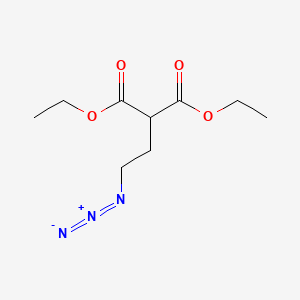
1,3-Diethyl 2-(2-azidoethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-(2-azidoethyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to the malonate structure
作用机制
Target of Action
Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate, which is a key compound in the malonic ester synthesis . The primary targets of this compound are the carbon atoms alpha to carbonyl groups in organic molecules . These carbon atoms are deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, the carbanion formed by deprotonation of the alpha carbon atoms can attack an alkyl halide, leading to the formation of an alkylated compound . This reaction is a key step in the synthesis of substituted acetic acids .
Biochemical Pathways
The malonic ester synthesis, in which diethyl 2-(2-azidoethyl)malonate plays a crucial role, affects the biochemical pathway leading to the production of substituted acetic acids . These acids are important intermediates in various biochemical reactions. The downstream effects include the synthesis of more complex organic compounds.
Pharmacokinetics
It’s known that diethyl malonate, the parent compound, is a liquid with a boiling point of 199°c . It’s insoluble in water, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The alkylation of diethyl 2-(2-azidoethyl)malonate results in the formation of substituted acetic acids . These acids can serve as precursors for the synthesis of a variety of organic compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .
Action Environment
The action of diethyl 2-(2-azidoethyl)malonate is influenced by several environmental factors. For instance, the reaction requires a strong base and an alkyl halide . The temperature and solvent used can also affect the reaction rate and yield . Furthermore, the compound’s stability and reactivity may be influenced by storage conditions, such as temperature and exposure to light or air.
生化分析
Biochemical Properties
The biochemical properties of Diethyl 2-(2-azidoethyl)malonate are not well-studied. Its parent compound, diethyl malonate, is known to be involved in various biochemical reactions. Diethyl malonate is a dicarboxylic acid ester and its methylene group (−CH2−) is neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property may influence the interactions of Diethyl 2-(2-azidoethyl)malonate with enzymes, proteins, and other biomolecules.
Cellular Effects
Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
It is known that diethyl malonate can be converted into its enolate form using a strong base . The resulting carbanion can undergo nucleophilic substitution on an alkyl halide, leading to alkylation
Metabolic Pathways
Diethyl malonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the biosynthesis of fatty acids .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(2-azidoethyl)propanedioate can be synthesized through a multi-step process. One common method involves the iodization of diethyl malonate on the carbon atom between the ester groups in a slightly basic aqueous solution, followed by an iodine-azide exchange reaction . This leads to the formation of the desired geminal diazide compound.
Industrial Production Methods
Industrial production of diethyl 2-(2-azidoethyl)malonate typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(2-azidoethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as tetrazoles, under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Reduction Reactions: Hydrogen gas and catalysts like palladium on carbon are commonly used.
Cyclization Reactions: Reagents such as sodium azide and solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Reduction Reactions: Aminoethyl malonates.
Cyclization Reactions: Tetrazole derivatives.
科学研究应用
1,3-Diethyl 2-(2-azidoethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nitrogen-rich compounds and heterocycles.
Biology: The compound is utilized in the study of biochemical pathways involving azido groups.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the azido group.
Diethyl 2,2-diazidomalonate: A related compound with two azido groups attached to the malonate structure.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Uniqueness
1,3-Diethyl 2-(2-azidoethyl)propanedioate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming nitrogen-rich compounds. This makes it particularly valuable in the synthesis of heterocycles and energetic materials, setting it apart from other malonate derivatives.
属性
IUPAC Name |
diethyl 2-(2-azidoethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBJRGJRRURUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

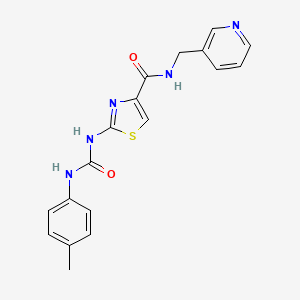
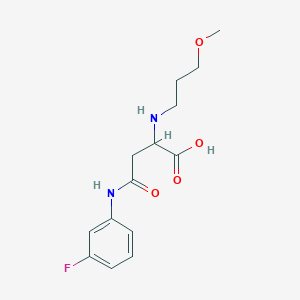
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)
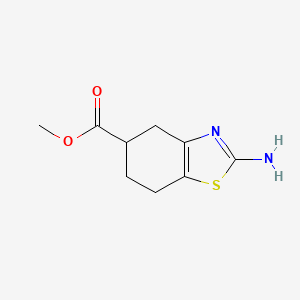
![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2838257.png)
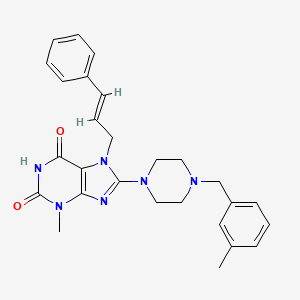
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
